molecular formula C11H17N3O2 B8011932 Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate

Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate

Cat. No.: B8011932
M. Wt: 223.27 g/mol
InChI Key: MFSWCXMTZUWPPN-UHFFFAOYSA-N
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Description

Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate is an organic compound with the molecular formula C11H17N3O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 5-aminopyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate typically involves the reaction of 5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

5-aminopyridine+tert-butyl chloroformatetert-butyl ((5-aminopyridin-3-yl)methyl)carbamate\text{5-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-aminopyridine+tert-butyl chloroformate→tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate
  • tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate
  • tert-Butyl (5-chloropyridin-3-yl)(methyl)carbamate

Uniqueness

Tert-butyl ((5-aminopyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(5-aminopyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6,12H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWCXMTZUWPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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